2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, characterized by a fused triazole-pyrazine core substituted with a 3-methoxyphenoxy group at position 8 and an N-(3-methoxyphenyl)acetamide side chain.
Properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O5/c1-29-15-6-3-5-14(11-15)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)31-17-8-4-7-16(12-17)30-2/h3-12H,13H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNYOSKIKRCGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the reaction of 3-methoxyphenol with 3-chloropropionyl chloride to form 3-methoxyphenyl 3-chloropropionate. This intermediate is then reacted with 3-amino-1,2,4-triazole to form the triazolo[4,3-a]pyrazine core. The final step involves the acylation of the triazolo[4,3-a]pyrazine derivative with 3-methoxyphenylacetyl chloride under basic conditions .
Chemical Reactions Analysis
2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound exhibits significant antibacterial and antifungal activities. Its mechanism primarily involves the inhibition of enzymes critical for the synthesis of bacterial cell walls and fungal cell membranes. This disruption leads to cell death, making it a candidate for antimicrobial applications. Research indicates that derivatives of triazolo[4,3-a]pyrazines have shown promising results against various microbial strains .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, related triazolo[4,3-a]pyrazine derivatives demonstrated potent anti-tumor activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising derivative exhibited IC50 values of 0.83 µM for A549 cells and 0.15 µM for MCF-7 cells . This suggests that compounds within this class may serve as effective therapeutic agents in cancer treatment.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antibacterial efficacy of triazolo[4,3-a]pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics . This positions these compounds as potential alternatives in treating resistant bacterial infections.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar compounds against multiple cancer cell lines. The study employed assays such as Annexin V-FITC/PI staining to assess apoptosis rates and found that the tested compounds significantly increased apoptotic cell populations compared to controls . These findings underscore the potential of these compounds in oncology.
Mechanism of Action
The mechanism of action of 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide involves the inhibition of bacterial and fungal enzymes. The compound targets specific enzymes involved in the synthesis of bacterial cell walls and fungal cell membranes, leading to the disruption of these structures and ultimately causing cell death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The following compounds share the [1,2,4]triazolo[4,3-a]pyrazine core but differ in substituents and functional groups, leading to distinct physicochemical and biological properties:
Key Structural and Functional Differences
- Electron-Donating vs. The 8-amino group in and introduces hydrogen-bonding capability, critical for enzyme inhibition (e.g., kinase targets).
Side-Chain Modifications :
Research Findings and Implications
Physicochemical Properties
Biological Activity
The compound 2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methoxyphenyl)acetamide belongs to the class of triazolo[4,3-a]pyrazine derivatives. These compounds are recognized for their diverse biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties. This article explores the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 449.423 g/mol. The compound features a complex structure that integrates both triazole and pyrazine moieties, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O6 |
| Molecular Weight | 449.423 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1251544-60-1 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in the synthesis of bacterial cell walls and fungal cell membranes. This mechanism leads to the disruption of these structures and ultimately results in cell death. The inhibition of these vital processes makes it a potential candidate for antimicrobial applications.
Antimicrobial Activity
Research indicates that triazolo[4,3-a]pyrazine derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains and fungi. For instance:
- Antibacterial Activity : The compound demonstrated notable activity against Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Effective against common fungal pathogens, suggesting its potential use in treating fungal infections.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various assays. It has shown the ability to scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.
Anticancer Potential
Preliminary studies have suggested that this compound may possess anticancer properties. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and inhibition of tumor growth factors. Further research is necessary to elucidate its full potential in cancer therapy.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by researchers on various pyrazine derivatives indicated that the tested compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antioxidant Assessment : In an experiment assessing the antioxidant potential of related compounds, it was found that derivatives similar to this compound effectively reduced lipid peroxidation and increased cellular viability under oxidative stress conditions .
- Cancer Cell Studies : A screening study identified this compound as a potential anticancer agent through its ability to inhibit cell proliferation in breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
